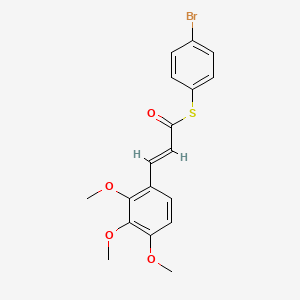

S-(4-溴苯基) 3-(2,3,4-三甲氧基苯基)-2-丙烯硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

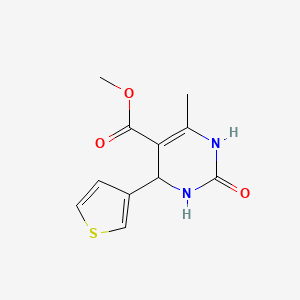

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, Bromoestrone sulfonate, and is a derivative of estrone sulfonate. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in various fields of scientific research.

科学研究应用

表面功能化

S-(4-溴苯基) 3-(2,3,4-三甲氧基苯基)-2-丙烯硫酸酯及其相关化合物已被探索用于半导体和金属纳米颗粒的表面功能化。该化合物的结构多功能性使其适用于改性各种纳米颗粒的表面,增强它们在不同环境中的相互作用和稳定性 (Querner 等人,2006)。

聚合物合成和电子性质

在聚合物科学领域,类似于 S-(4-溴苯基) 3-(2,3,4-三甲氧基苯基)-2-丙烯硫酸酯的衍生物已被用作共轭聚噻吩的构建块。这些聚合物表现出有趣的电子性质,这对于电子和光电子学中的应用至关重要 (Gohier 等人,2013)。

电致变色应用

该化合物及其类似物已被研究其电致变色行为,这对于开发响应电输入而变色的智能窗口、显示器和其他设备非常重要。这种行为在源自类似溴苯基化合物的聚合物中尤为明显 (Osken 等人,2011)。

抗氧化性能

已经对 S-(4-溴苯基) 3-(2,3,4-三甲氧基苯基)-2-丙烯硫酸酯的衍生物及其潜在的抗氧化特性进行了研究。这些特性在各种生物医学应用中至关重要,特别是在对抗氧化应激相关疾病方面 (Çetinkaya 等人,2012)。

共聚物合成

此类化合物中的溴苯基基团促进了具有特定性质(如溶解性、热稳定性和电化学特性)的新型聚噻吩的合成。这些性质对于材料科学中的应用非常重要 (Tapia 等人,2010)。

电偶联硅化

类似于 S-(4-溴苯基) 3-(2,3,4-三甲氧基苯基)-2-丙烯硫酸酯的化合物已被研究其在电偶联硅化反应中的潜力。这些反应在有机合成中至关重要,特别是在为各种工业应用改性有机分子方面 (Deffieux 等人,1996)。

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the SM coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the compound’s action in the context of SM coupling reactions is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex molecular architectures from simpler building blocks .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling reactions are known for their mild and functional group tolerant reaction conditions . Additionally, the compound is likely to be mobile in the environment due to its water solubility . The product is water-soluble and may spread in water systems . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVGJXYPZOGMCU-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)

![methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914002.png)

![ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-{[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B2914003.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate](/img/structure/B2914006.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2914007.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914009.png)